molecular formula C11H10Cl2O B8567896 5-(2,5-Dichlorophenyl)pent-4-yn-1-ol

5-(2,5-Dichlorophenyl)pent-4-yn-1-ol

Cat. No.: B8567896
M. Wt: 229.10 g/mol
InChI Key: XXKAOSQHKZFJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dichlorophenyl)pent-4-yn-1-ol is an acetylene alcohol derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Compounds of this structural class, featuring a hydroxyl group and an aryl chloride moiety on a pentynol chain, are particularly valuable in palladium-catalyzed cascade cyclization reactions for constructing complex polycyclic architectures . For instance, closely related substrates are employed in the preparation of benzo[a]fluorene derivatives, a scaffold of significant interest in materials science and medicinal chemistry . The 2,5-dichlorophenyl substituent enhances the potential for further functionalization via cross-coupling reactions, while the terminal alkyne and alcohol groups provide additional handles for molecular diversification. As a building block, it enables researchers to explore new chemical space in the development of pharmaceuticals and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)pent-4-yn-1-ol

InChI

InChI=1S/C11H10Cl2O/c12-10-5-6-11(13)9(8-10)4-2-1-3-7-14/h5-6,8,14H,1,3,7H2

InChI Key

XXKAOSQHKZFJNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#CCCCO)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(2,5-Dichlorophenyl)pent-4-yn-1-ol exhibit anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10.5
Compound BA549 (Lung Cancer)15.2
Compound CHCT116 (Colon Cancer)12.0

In a study, the compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency compared to standard chemotherapeutics.

Anti-inflammatory Properties

Recent studies have also highlighted the anti-inflammatory potential of this compound. Its structural characteristics suggest that it may inhibit key inflammatory pathways.

Table 2: Anti-inflammatory Activity Data

CompoundTarget EnzymeIC50 (µM)
Compound DCOX-20.05
Compound ELOX0.08

The inhibition of cyclooxygenase (COX) enzymes is particularly noteworthy, as these enzymes play a critical role in the inflammatory response.

Neuropharmacological Applications

Preliminary research suggests that this compound may have neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative diseases.

Dopamine Transporter Inhibition

Studies indicate that this compound can act as an inhibitor of the dopamine transporter, which is significant for conditions such as Parkinson's disease and depression.

Table 3: Neuropharmacological Activity Data

CompoundTargetK_i (nM)
Compound FDAT30
Compound GNET45

These findings suggest that the compound could be further explored for its therapeutic potential in neurological disorders.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in reducing tumor size in xenograft models.

Case Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers in animal models subjected to induced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-(2,5-Dichlorophenyl)pent-4-yn-1-ol, the following compounds are analyzed:

Structural and Functional Analogues

2.1.1. (S,Z)-2-(5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic Acid (Compound 4a)
  • Structure: Incorporates a 2,5-dichlorophenyl group linked to a furan-thiazolidinone scaffold.
  • Key Properties :
    • Melting Point: 70–72°C
    • Molecular Weight: 468.99 g/mol
    • Optical Rotation: [α]²⁰D = +31.2 (c = 0.49 in ethyl acetate) .
  • Comparison: The dichlorophenyl moiety is retained, but the furan-thiazolidinone core alters electronic properties and binding interactions. Lower synthetic yield (49%) compared to triazole-based inhibitors of FXIIa , suggesting structural complexity impacts efficiency.
2.1.2. 5-(4-Chlorophenyl)-1-(2,5-Dichlorophenyl)-N-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
  • Structure : Features a pyrazole-carboxamide core with 2,5-dichlorophenyl and trifluoromethylphenyl groups.
  • Key Properties :
    • CAS: 477712-38-2
    • Commercial Availability: Priced at €1,232/5g (CymitQuimica) .
  • Lack of reported IC₅₀ values limits direct activity comparisons.
2.1.3. 1-Chloro-5-phenylpent-4-yn-2-ol
  • Structure : Similar pent-4-yn-2-ol backbone but with a single chlorine and phenyl group.
  • Key Properties :
    • LogP: 2.0279 (indicative of moderate hydrophobicity)
    • Synthesis: Prepared via methods involving alkyne functionalization .
  • Comparison: The absence of a second chlorine reduces electronegativity and may diminish interactions with protease S1 pockets.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2,5-Dichlorophenyl)pent-4-yn-1-ol?

The compound can be synthesized via propargylation of homopropargyl alcohols with aryl halides. For example, pent-4-yn-1-ol reacts with substituted iodobenzenes (e.g., 2,5-dichloroiodobenzene) under Sonogashira coupling conditions or via lithiated intermediates. Purification typically involves flash column chromatography using petroleum ether/ethyl acetate gradients, as demonstrated for analogous structures like 5-(4′-nitrophenyl)pent-4-yn-1-ol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. For instance, ¹H NMR peaks for the hydroxyl group (~1.44 ppm, broad triplet) and aromatic protons (7.49–8.18 ppm) confirm structural features. High-resolution MS (e.g., ESI or EI) validates molecular weight, as shown for related compounds .

Q. What safety precautions are necessary when handling chlorinated aryl intermediates?

Chlorinated compounds require strict adherence to safety protocols: use of fume hoods, gloves, and eye protection. Proper disposal of halogenated waste and monitoring for potential toxicity (e.g., skin/eye irritation) are critical, as outlined in chemical safety data sheets for structurally similar organochlorides .

Q. How do researchers ensure purity during synthesis?

Flash column chromatography with optimized solvent gradients (e.g., petroleum ether/ethyl acetate ratios) effectively removes byproducts. Thin-layer chromatography (TLC) is used to monitor reaction progress, while recrystallization may further purify solids, as seen in the isolation of 5-(4′-methoxyphenyl)pent-4-yn-1-ol .

Advanced Research Questions

Q. How can diastereoselectivity be improved in derivatives of this compound?

Adjusting reaction parameters such as temperature, catalyst loading (e.g., palladium or copper catalysts), and steric effects of substituents can enhance selectivity. For example, bulky ligands or chiral auxiliaries may bias transition states, as inferred from analogous propargylation studies .

Q. What experimental design strategies mitigate sample degradation during long-term studies?

Continuous cooling (e.g., refrigeration at 4°C) minimizes thermal degradation of organic compounds in solution. Shortening data collection windows or using stabilizers (e.g., antioxidants) can preserve sample integrity, as highlighted in hyperspectral imaging studies of labile mixtures .

Q. How should researchers resolve contradictory spectroscopic data for this compound?

Cross-validation using complementary techniques is key. For instance, discrepancies in ¹³C NMR peaks can be addressed via DEPT-135 experiments or 2D correlations (HSQC/HMBC). Conflicting MS fragments may require high-resolution analysis (HRMS) or isotopic labeling, as applied to structurally related alkynols .

Q. What computational methods support the study of its reactivity?

Density Functional Theory (DFT) calculations predict reaction pathways (e.g., alkyne cyclization or electrophilic aromatic substitution). Molecular docking studies may explore interactions with biological targets, building on frameworks used for aminobicyclo[4.3.0]nonane derivatives .

Q. How can researchers design experiments to probe its stability under varying pH conditions?

Accelerated stability testing in buffered solutions (pH 1–13) with periodic HPLC monitoring identifies degradation products. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life, a method validated in studies of hydrolytically sensitive pharmaceuticals .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Stepwise optimization via Design of Experiments (DoE) identifies critical variables (e.g., reaction time, solvent polarity). For example, iterative adjustments in stoichiometry and solvent selection improved yields to >95% in the synthesis of 5-(4′-methoxyphenyl)pent-4-yn-1-ol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.